molecular formula C6H13NO3 B3193881 Ethyl 2-amino-4-hydroxybutanoate CAS No. 764724-38-1

Ethyl 2-amino-4-hydroxybutanoate

Cat. No.: B3193881
CAS No.: 764724-38-1
M. Wt: 147.17 g/mol
InChI Key: PLYRSCSECTZOCD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-hydroxybutanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid, featuring an amino group at the second carbon and a hydroxyl group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ammonia, followed by reduction. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic reduction of ethyl 2-oxo-4-hydroxybutanoate using specific reductases has been shown to be efficient, providing high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form ethyl 2-amino-4-hydroxybutanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ethyl 2-oxo-4-hydroxybutanoate.

    Reduction: Formation of ethyl 2-amino-4-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-4-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-hydroxybutanoate involves its interaction with specific enzymes and receptors in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can influence metabolic pathways and cellular processes, making it a compound of interest in drug development and biochemical research .

Comparison with Similar Compounds

Ethyl 2-amino-4-hydroxybutanoate can be compared with similar compounds such as:

    This compound: A similar compound with a different arrangement of functional groups.

    Ethyl 2-amino-3-hydroxybutanoate: Differing by the position of the hydroxyl group.

    This compound: Differing by the position of the amino group.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

ethyl 2-amino-4-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-10-6(9)5(7)3-4-8/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYRSCSECTZOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680548
Record name Ethyl homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764724-38-1
Record name Ethyl homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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